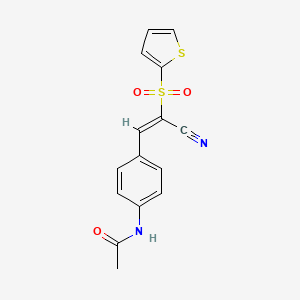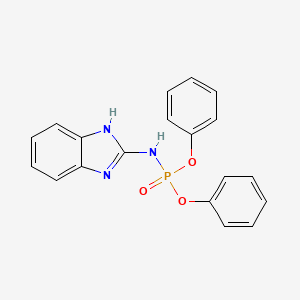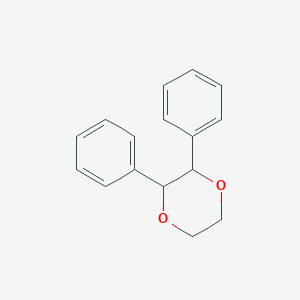
Diethyl 2-(3-bromopropyl)-2-isopentylmalonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(3-bromopropyl)-2-isopentylmalonate is an organic compound with the molecular formula C14H25BrO4 It is a derivative of malonic acid, featuring a bromopropyl and an isopentyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(3-bromopropyl)-2-isopentylmalonate typically involves the alkylation of diethyl malonate. The process can be summarized as follows:
Starting Materials: Diethyl malonate, 3-bromopropyl bromide, and isopentyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as sodium ethoxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: Diethyl malonate is first deprotonated by the base to form an enolate ion, which then undergoes nucleophilic substitution with 3-bromopropyl bromide and isopentyl bromide to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the reagents and solvents.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like distillation, crystallization, and chromatography to purify the final product.
化学反应分析
Types of Reactions
Diethyl 2-(3-bromopropyl)-2-isopentylmalonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Oxidation can yield carboxylic acids or ketones depending on the conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetone.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include carboxylic acids or ketones.
科学研究应用
Diethyl 2-(3-bromopropyl)-2-isopentylmalonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Diethyl 2-(3-bromopropyl)-2-isopentylmalonate involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic pathways to create complex molecules.
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar alkylation reactions.
Diethyl 2-bromomalonate: Another brominated derivative of malonic acid, used in nucleophilic substitution reactions.
Diethyl isopentylmalonate: A derivative with an isopentyl group, used in organic synthesis.
Uniqueness
Diethyl 2-(3-bromopropyl)-2-isopentylmalonate is unique due to the presence of both a bromopropyl and an isopentyl group, which allows for diverse reactivity and the formation of complex molecules. This dual functionality makes it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
96980-66-4 |
|---|---|
分子式 |
C15H27BrO4 |
分子量 |
351.28 g/mol |
IUPAC 名称 |
diethyl 2-(3-bromopropyl)-2-(3-methylbutyl)propanedioate |
InChI |
InChI=1S/C15H27BrO4/c1-5-19-13(17)15(9-7-11-16,10-8-12(3)4)14(18)20-6-2/h12H,5-11H2,1-4H3 |
InChI 键 |
BJPJLQOSZBBGMY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CCCBr)(CCC(C)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


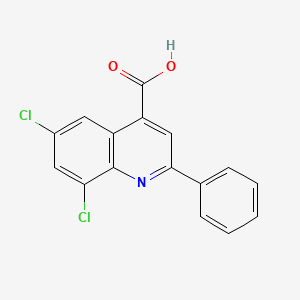
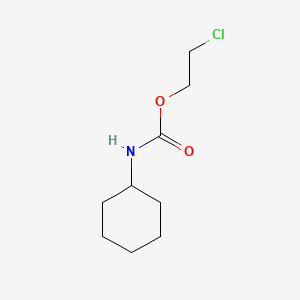



![5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B11957066.png)
